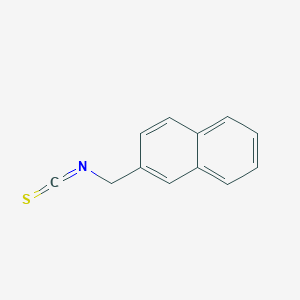

2-(Isothiocyanatomethyl)naphthalene

Description

Structure

3D Structure

Properties

CAS No. |

19495-05-7 |

|---|---|

Molecular Formula |

C12H9NS |

Molecular Weight |

199.27 g/mol |

IUPAC Name |

2-(isothiocyanatomethyl)naphthalene |

InChI |

InChI=1S/C12H9NS/c14-9-13-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8H2 |

InChI Key |

YTPLCVBIKBZHPV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)CN=C=S |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN=C=S |

Synonyms |

2-(ISOTHIOCYANATOMETHYL)NAPHTHALENE |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of the Isothiocyanato Moiety in Naphthalene Systems

Nucleophilic Addition Reactions of the Isothiocyanate Group

The carbon atom of the isothiocyanate group is electron-deficient and readily undergoes nucleophilic addition. This reactivity is the foundation for the synthesis of numerous derivatives.

The reaction of isothiocyanates with primary or secondary amines is a fundamental and widely utilized method for the synthesis of thiourea (B124793) derivatives. researchgate.netijacskros.com This reaction proceeds via a nucleophilic addition of the amine nitrogen to the central carbon atom of the isothiocyanate. ijacskros.com In the context of 2-(isothiocyanatomethyl)naphthalene, its reaction with various amines leads to the formation of a diverse library of N,N'-disubstituted thioureas containing a naphthalene (B1677914) moiety.

The general reaction is straightforward and often proceeds with high yields at room temperature. researchgate.netijacskros.com For example, the treatment of an isothiocyanate with an amine typically involves mixing the reactants in a suitable solvent. ijacskros.com The versatility of this reaction allows for the introduction of a wide range of substituents on the thiourea nitrogen atoms, depending on the choice of the amine reactant. The synthesis of thioureas can also be achieved through mechanochemical ball milling, which involves the in-situ formation of the isothiocyanate from an amine and carbon disulfide, followed by its reaction with another amine. nih.gov

Table 1: Examples of Thiourea Synthesis from Isothiocyanates and Amines

| Isothiocyanate Precursor | Amine | Product |

| Phenyl isothiocyanate | Aniline | N,N'-Diphenylthiourea google.com |

| (Isothiocyanatomethyl)benzene | Various amines | Substituted thioureas ijacskros.com |

| 2-Naphthoyl isothiocyanate | Cyclohexanamine | N-(Cyclohexylcarbamothioyl)-2-naphthamide nih.gov |

The isothiocyanate group can participate in addition-cyclization reactions, also known as tandem reactions, where the initial nucleophilic addition is followed by an intramolecular cyclization step. These reactions are highly efficient for constructing complex heterocyclic systems in a single synthetic operation. For instance, the reaction of naphthalene derivatives bearing a reactive formyl group with various nucleophiles can lead to the formation of fused heterocyclic systems. nih.gov

Thiyl radical addition-cyclization reactions represent another pathway where a thiyl radical adds to a multiple bond, initiating a cyclization event. clockss.org While not a direct reaction of the isothiocyanate itself, the resulting sulfur-containing intermediates can be analogous to those formed from isothiocyanate additions. These types of reactions are powerful tools for creating cyclic and bicyclic structures. clockss.org

Cycloaddition Chemistry and Heterocyclic Synthesis

The isothiocyanate moiety is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. google.com These reactions often involve the initial formation of a thiourea or a related intermediate, which then undergoes cyclization.

The derivatization of 2-(isothiocyanatomethyl)naphthalene can lead to a variety of heterocyclic structures. The synthesis of these systems is a significant area of research due to the biological activities often associated with naphthalene-heterocycle hybrids. nih.govnih.govrsc.org The strategy often involves tandem reactions where the naphthalene-containing starting material undergoes a series of transformations in one pot to yield the final heterocyclic product. nih.gov The resulting heterocyclic systems can range from simple five- or six-membered rings to more complex fused and spirocyclic structures. google.comnih.gov

Naphthalene-substituted 1,2,4-triazoles and 1,3,4-thiadiazoles are important classes of heterocyclic compounds. The synthesis of 4-substituted-3-(naphthalen-1-ylmethyl)-Δ²-1,2,4-triazoline-5-thiones can be achieved by the cyclization of corresponding thiosemicarbazide (B42300) precursors in an alkaline medium. umlub.pl These thiosemicarbazides are, in turn, prepared from the reaction of a naphthalene-containing hydrazide with isothiocyanates. umlub.pl This highlights an indirect but significant role of isothiocyanate chemistry in the formation of these triazoles. Similarly, novel naphthalene-substituted triazole spirodienones have been synthesized, demonstrating the utility of the triazole scaffold in creating complex molecular architectures. nih.govnih.gov

The 1,3,4-thiadiazole (B1197879) ring system can also be accessed from isothiocyanate-derived intermediates. A common method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of diacylhydrazines with a thionating agent like Lawesson's reagent. scienceopen.com Furthermore, 2-amino-1,3,4-thiadiazoles can be converted to 2-halo-1,3,4-thiadiazoles, which are versatile building blocks for further functionalization through nucleophilic substitution. clockss.org

Table 2: Synthesis of Naphthalene-Substituted Heterocycles

| Starting Material | Reagent(s) | Heterocyclic Product |

| 1-Naphthaleneacethydrazide | Isothiocyanates, NaOH | 4-Substituted-3-(naphthalen-1-ylmethyl)-Δ²-1,2,4-triazoline-5-thiones umlub.pl |

| N-Cyanoimidates | Cyclization | 1,2,4-Triazole derivatives nih.gov |

| Diacylhydrazines | Lawesson's reagent | 2,5-Disubstituted-1,3,4-thiadiazoles scienceopen.com |

Thiazole (B1198619) and its derivatives are another important class of heterocycles that can be synthesized with a naphthalene moiety. A novel series of thiazole-naphthalene derivatives has been designed and synthesized, showcasing the hybridization of these two structural motifs. nih.govnih.gov The synthesis can involve the condensation of a naphthalene-containing α-bromoketone with thiourea in ethanol. nih.gov This reaction provides a direct route to 2-aminothiazoles bearing a naphthalene substituent. Various methods for thiazole synthesis have been explored, often involving the reaction of an α-haloketone with a thioamide or thiourea. youtube.com

Thiazolidinone derivatives can also be constructed, although specific examples starting from 2-(isothiocyanatomethyl)naphthalene are less common in the provided context. However, the general reactivity of isothiocyanates suggests that they could react with α-mercaptoacetic acid or its esters to form thiazolidinone-containing structures.

Electrophilic and Radical Transformations

The isothiocyanato moiety in 2-(isothiocyanatomethyl)naphthalene, while primarily known for its electrophilic character, can also participate in radical transformations. These reactions are significantly influenced by the electronic nature of the naphthalene ring system.

One-Electron Reduction Processes and Anion Radical Species Formation

Polycyclic aromatic hydrocarbons, including naphthalene, are known to undergo one-electron reduction to form radical anions. wikipedia.org This process involves the transfer of an electron to the lowest unoccupied molecular orbital (LUMO) of the aromatic system. wikipedia.org In principle, any unsaturated molecule can form a radical anion, but the antibonding orbitals are more energetically accessible in extensive conjugated systems like naphthalene, making its formation more favorable compared to benzene (B151609). wikipedia.orgresearchgate.net

The formation of the naphthalene radical anion can be achieved by reaction with alkali metals in an appropriate aprotic solvent that can efficiently solvate the metal cation. wikipedia.org The resulting radical anions are often deeply colored and are utilized as reducing agents in specialized syntheses. wikipedia.orgresearchgate.net The reduction potential of alkali metal naphthalene salts is approximately -3.1 V (vs Fc+/0). wikipedia.org

While direct experimental studies on the one-electron reduction of 2-(isothiocyanatomethyl)naphthalene are not extensively documented in the reviewed literature, the behavior of the parent naphthalene system provides a strong basis for predicting its reactivity. The addition of an electron to 2-(isothiocyanatomethyl)naphthalene would be expected to primarily localize on the naphthalene ring due to its extended π-system, forming a naphthalene-centered radical anion. The stability of this radical anion would be influenced by the substituent. The -CH2NCS group, being weakly electron-withdrawing or -donating depending on the electronic demand, is not expected to significantly hinder the formation of the radical anion.

The resulting radical anion of 2-(isothiocyanatomethyl)naphthalene would be a potent nucleophile and a single-electron transfer agent. It is anticipated to participate in reactions typical of aromatic radical anions, such as protonation in the presence of a proton source, a key step in Birch-type reductions. wikipedia.org The position of protonation on the naphthalene ring would be dictated by the distribution of spin density in the singly occupied molecular orbital (SOMO) of the radical anion. utexas.edu

Specific Reactivity Influenced by the Naphthalene System

The naphthalene system in 2-(isothiocyanatomethyl)naphthalene exerts a notable influence on the reactivity of the isothiocyanato group, primarily through electronic and steric effects. The methylene (B1212753) spacer (-CH₂) between the naphthalene ring and the isothiocyanate group means that the electronic influence of the naphthalene ring is transmitted inductively rather than through direct resonance conjugation with the NCS group.

The 2-naphthylmethyl group acts as a benzylic-type substituent. This has significant implications for reactions involving the α-carbon. For instance, in radical reactions, the formation of a radical at the methylene position would be stabilized by resonance with the naphthalene ring. This stabilization of the benzylic radical intermediate can facilitate reactions that proceed through such pathways.

The steric bulk of the naphthalene moiety can also play a role in the reactivity of the isothiocyanate group by sterically hindering the approach of nucleophiles to the electrophilic carbon atom. This effect would be more pronounced with larger nucleophiles.

In the context of electrophilic aromatic substitution on the naphthalene ring itself, the -(isothiocyanatomethyl) group would act as a deactivating group and direct incoming electrophiles to specific positions on the naphthalene ring, a common phenomenon observed with substituents on aromatic systems. libretexts.orglibretexts.org The directing effect is a combination of inductive and resonance effects of the substituent on the stability of the intermediate carbocation (arenium ion). libretexts.org

Advanced Spectroscopic and Analytical Characterization of 2 Isothiocyanatomethyl Naphthalene

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The isothiocyanate group (-N=C=S) of 2-(isothiocyanatomethyl)naphthalene exhibits a characteristic strong and sharp absorption band in the infrared spectrum. This band typically appears in the region of 2000-2200 cm⁻¹, a spectral window that is relatively free from other common organic functional group absorptions, making it a distinctive marker for isothiocyanates.

The naphthalene (B1677914) ring system also gives rise to a series of characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings produce a set of bands in the 1400-1600 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the naphthalene ring, appear in the 700-900 cm⁻¹ region and can provide structural information. researchgate.net For a 2-substituted naphthalene, specific patterns in this region can help confirm the position of the isothiocyanatomethyl group. Theoretical and experimental studies on naphthalene and its derivatives have shown that ionization can lead to a significant reduction in the intensity of C-H stretching modes and a concurrent increase in the intensities of ring C-C stretching and C-H bending vibrations. researchgate.netniscpr.res.in

Table 1: Characteristic FTIR Absorption Bands for 2-(Isothiocyanatomethyl)naphthalene

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2000-2200 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1400-1600 |

| Aromatic C-H | Out-of-plane bend | 700-900 |

| Methylene (B1212753) (-CH₂-) | Stretch | 2850-2960 |

| Methylene (-CH₂-) | Bend | ~1465 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(isothiocyanatomethyl)naphthalene provides key signals that confirm its structure. The protons of the naphthalene ring system typically resonate in the aromatic region, between δ 7.0 and 8.0 ppm. The specific splitting patterns and coupling constants of these protons are dependent on their positions on the rings and their relationships to one another. The methylene protons (-CH₂) of the isothiocyanatomethyl group are expected to appear as a singlet in the region of δ 4.5-5.5 ppm. The exact chemical shift is influenced by the electron-withdrawing nature of the isothiocyanate group and the aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers further structural confirmation. The carbon atom of the isothiocyanate group (-N=C=S) is highly deshielded and typically appears in the range of δ 120-140 ppm. The carbon atoms of the naphthalene ring will produce a series of signals in the aromatic region (δ 120-150 ppm). oregonstate.edu The number of distinct signals can indicate the symmetry of the substitution pattern. The methylene carbon (-CH₂) will have a characteristic chemical shift, typically in the range of δ 40-50 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Isothiocyanatomethyl)naphthalene

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aromatic (Naphthalene) | 7.0 - 8.0 |

| ¹H | Methylene (-CH₂) | 4.5 - 5.5 |

| ¹³C | Isothiocyanate (-NCS) | 120 - 140 |

| ¹³C | Aromatic (Naphthalene) | 120 - 150 |

| ¹³C | Methylene (-CH₂) | 40 - 50 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The monoisotopic mass of 2-(isothiocyanatomethyl)naphthalene is 199.04557 g/mol . epa.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile compounds. In the positive ion mode, 2-(isothiocyanatomethyl)naphthalene is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 200.0533. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. yu.edu.jo For volatile compounds like isothiocyanates, GC-MS is a powerful analytical tool. yu.edu.jo In the electron ionization (EI) mode, the mass spectrum of 2-(isothiocyanatomethyl)naphthalene will show a molecular ion peak (M⁺) at m/z 199. The fragmentation pattern will provide valuable structural information. Key fragments would likely include the tropylium-like ion from the naphthalene moiety and fragments resulting from the cleavage of the C-N and C-S bonds in the isothiocyanate group. The fragmentation of naphthalene itself under EI typically results in a series of characteristic ions. researchgate.netresearchgate.netmassbank.eu

Table 3: Expected Mass Spectrometric Data for 2-(Isothiocyanatomethyl)naphthalene

| Technique | Ionization Mode | Expected m/z | Ion |

| ESI-MS | Positive | 200.0533 | [M+H]⁺ |

| GC-MS | EI | 199.0456 | M⁺ |

High-Resolution Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of 2-(isothiocyanatomethyl)naphthalene and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds. mdpi.com For the analysis of 2-(isothiocyanatomethyl)naphthalene, a reversed-phase HPLC method using a C18 column is typically employed. nih.gov The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

Due to the presence of the naphthalene ring system, 2-(isothiocyanatomethyl)naphthalene exhibits strong UV absorbance, making UV detection a suitable method for its quantification. The naphthalene chromophore has characteristic absorption maxima that can be used for selective detection. Fluorescence detection can also be employed, as naphthalene derivatives are often fluorescent, offering higher sensitivity and selectivity. nih.gov

As mentioned previously, GC-MS is an excellent technique for the analysis of volatile isothiocyanates. yu.edu.jo The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides identification and quantification of the eluted compounds. This method is particularly useful for analyzing the purity of a 2-(isothiocyanatomethyl)naphthalene sample and for identifying any volatile impurities. The retention time of the compound is a characteristic property under specific GC conditions.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers superior resolution, sensitivity, and speed compared to conventional HPLC. nih.gov This powerful technique is ideal for the trace analysis of 2-(isothiocyanatomethyl)naphthalene in complex matrices. The UHPLC system provides highly efficient separation, while the ESI source ionizes the analyte. The first mass analyzer (MS1) can be set to select the parent ion of interest (e.g., [M+H]⁺ at m/z 200.0533). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantification. This technique has been successfully applied to the analysis of other naphthalene derivatives and isothiocyanate metabolites. nih.govnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometric Methods for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized analytical technique for the quantitative determination of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species. For a compound like 2-(isothiocyanatomethyl)naphthalene, which contains a naphthalene chromophore, UV-Vis spectrophotometry offers a rapid and effective means of quantification.

The development of a quantitative UV-Vis method for 2-(isothiocyanatomethyl)naphthalene would involve several key steps, analogous to methods developed for similar naphthalene derivatives like 1-naphthol (B170400) and 2-naphthol (B1666908). researchgate.net The first step is the determination of the wavelength of maximum absorbance (λmax). The naphthalene ring system is the primary chromophore responsible for UV absorption. For instance, the λmax for the closely related isomer, 1-isothiocyanato-naphthalene, has been recorded, providing an insight into the expected spectral properties. nist.gov Similarly, studies on 2-naphthol have identified its λmax at 273.6 nm in water and 275.4 nm in chloroform, demonstrating the influence of the solvent on the absorption spectrum. researchgate.net A quantitative method for 2-(isothiocyanatomethyl)naphthalene would therefore begin by scanning a dilute solution in a suitable solvent, such as ethanol, chloroform, or acetonitrile, to identify its characteristic λmax.

Once the λmax is established, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The linearity of this curve, as dictated by the Beer-Lambert law, defines the concentration range over which the method is accurate. For example, quantitative methods for 1- and 2-naphthols have demonstrated good linearity over concentration ranges of 1–40 µg/mL. researchgate.net Method validation would also assess precision and stability. Inter-day and intra-day stability studies for naphthol solutions have shown relative standard deviation (%RSD) values well below 3%, indicating high stability and reliability of the method. researchgate.net Such a validated spectrophotometric method would be valuable for routine analysis in various research and industrial applications. researchgate.net

Table 1: UV-Vis Spectrophotometric Data for Naphthalene Derivatives in Different Solvents This table presents data for analogous compounds to illustrate the typical parameters determined in a quantitative UV-Vis spectrophotometric method.

| Compound | Solvent | λmax (nm) | Concentration Range (µg/mL) |

| 1-Naphthol | Water | 321.6 | 1 - 40 |

| 2-Naphthol | Water | 273.6 | 1 - 40 |

| 1-Naphthol | Chloroform | 323.0 | 5 - 30 |

| 2-Naphthol | Chloroform | 275.4 | 5 - 30 |

Data sourced from a study on the quantitative determination of 1- and 2-naphthols. researchgate.net

Microwave Spectroscopy for Conformational and Geometric Analysis

Microwave spectroscopy is a high-resolution technique that provides definitive information on the rotational, conformational, and geometric properties of molecules in the gas phase. nih.gov It is exceptionally well-suited for characterizing the structural landscape of flexible molecules like 2-(isothiocyanatomethyl)naphthalene. The technique measures the transitions between rotational energy levels, which are exquisitely sensitive to the molecule's moments of inertia, and thus to its three-dimensional structure.

For 2-(isothiocyanatomethyl)naphthalene, conformational flexibility arises primarily from the rotation about the C(naphthyl)–CH₂ and CH₂–NCS single bonds. This rotation can give rise to multiple stable conformers, each with a unique rotational spectrum. By analyzing these spectra, it is possible to identify the specific conformers present in the gas phase and determine their relative energies. Studies on analogous molecules, such as allyl isothiocyanate and cyclohexyl isothiocyanate, have successfully used Fourier transform microwave (FTMW) spectroscopy to identify and characterize multiple conformers arising from rotations around C-C and C-N bonds. researchgate.net

The analysis of a microwave spectrum yields highly precise rotational constants (A, B, and C) for each conformer. These constants are used to definitively identify the conformer by comparing them with values predicted from quantum chemical calculations. researchgate.net Furthermore, the spectra often exhibit hyperfine splitting patterns due to the interaction of the nuclear quadrupole moment of the ¹⁴N nucleus with the molecule's electric field gradient. rsc.org Resolving this hyperfine structure provides an unambiguous confirmation of the conformer's identity. researchgate.net

To determine a precise molecular geometry (r₀ or rₛ structure), the rotational spectra of various isotopologues (e.g., containing ¹³C, ¹⁵N, or ³⁴S) are measured and analyzed. This allows for the accurate determination of key structural parameters such as bond lengths and bond angles. researchgate.net For example, in a study of allyl isothiocyanate, the CNC bond angle was determined to be 152.6(3)°. researchgate.net Similar analysis for 2-(isothiocyanatomethyl)naphthalene would reveal the precise geometry of the isothiocyanatomethyl side chain and its orientation relative to the naphthalene ring.

Table 2: Representative Rotational Constants for Conformers of Allyl Isothiocyanate This table presents data for an analogous isothiocyanate to illustrate the type of information obtained from microwave spectroscopy. The conformers differ by the dihedral angles CCCN and CCNC.

| Parameter | Conformer I (Global Minimum) |

| A (MHz) | 3639.1557(12) |

| B (MHz) | 739.05263(24) |

| C (MHz) | 650.05318(23) |

| CCCN Dihedral Angle | gauche |

| CCNC Dihedral Angle | cis |

Data sourced from a combined microwave spectroscopy and computational study on the conformers of allyl-isothiocyanate. researchgate.net

Computational Chemistry and Theoretical Investigations of Naphthalene Isothiocyanates

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-Empirical Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of naphthalene (B1677914) isothiocyanates. nrel.gov Methods such as DFT with functionals like B3LYP or M06-2X, and ab initio Hartree-Fock (HF) calculations, are employed to determine the optimized molecular structure and vibrational frequencies of these compounds. nrel.govijrte.org These calculations provide the global minimum energies and detailed geometric parameters, forming the foundation for further analysis. ijrte.org

The electronic structure of a molecule dictates its reactivity. For naphthalene isothiocyanates, quantum chemical calculations can elucidate the distribution of electrons and the nature of chemical bonds. The isothiocyanate group (-N=C=S) is characterized by a nearly linear arrangement, suggesting sp hybridization for the central carbon and nitrogen atoms.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. scialert.net For instance, molecular modeling studies on naphthalene and its metabolites have shown that while the parent naphthalene has low thermodynamic stability, its large HOMO-LUMO gap renders it less kinetically labile than its more reactive metabolites, such as naphthoquinones, which have much lower energy gaps. scialert.net Similar calculations for 2-(isothiocyanatomethyl)naphthalene allow for a prediction of its reactivity, particularly the electrophilic nature of the isothiocyanate carbon, which is a primary site for nucleophilic attack.

DFT and other quantum methods are pivotal in mapping out potential reaction pathways. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, researchers can predict the feasibility and kinetics of a given reaction. nrel.gov For isothiocyanates, a key reaction is their covalent interaction with nucleophilic residues, such as the thiol group of cysteine in proteins. nih.gov Computational models can simulate this Michael addition reaction, identifying the transition state structure and calculating the activation energy required for the reaction to proceed. This provides a mechanistic understanding of how these compounds form covalent bonds with biological macromolecules. nih.govnih.gov

In molecules with multiple reactive sites, computational methods can predict where a reaction is most likely to occur (regioselectivity). By calculating properties like Mulliken atomic charges or mapping the electrostatic potential surface, researchers can identify the most electron-deficient (electrophilic) or electron-rich (nucleophilic) atoms. nrel.gov For a substituted naphthalene like 2-(isothiocyanatomethyl)naphthalene, DFT calculations can determine whether a reaction is more likely to occur at the isothiocyanate carbon or at a position on the naphthalene ring system, guiding synthetic strategies and explaining observed biological activity.

A molecule's three-dimensional shape is fundamental to its function. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of a molecule. Using methods like molecular dynamics or systematic rotational scans, followed by geometry optimization, computational chemists can determine the lowest-energy conformation of 2-(isothiocyanatomethyl)naphthalene. ijrte.orgosti.gov This process calculates the optimal bond lengths, bond angles, and dihedral angles, providing a precise 3D structure that is essential for subsequent studies, such as molecular docking. nrel.govijrte.org

Molecular Modeling and Docking Studies of Interactions with Macromolecules

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as 2-(isothiocyanatomethyl)naphthalene, binds to a macromolecular target, typically a protein. nih.govacademie-sciences.fr These methods are crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.gov

Isothiocyanates are known electrophiles that can target nucleophilic amino acid residues in proteins. nih.gov Docking studies have been used to investigate the interaction of various isothiocyanates with the catalytic triads (Cysteine, Histidine, Aspartate) of proteasomal cysteine deubiquitinases (DUBs) like USP14 and UCHL5. nih.govnih.gov

In a typical docking simulation, the optimized 3D structure of 2-(isothiocyanatomethyl)naphthalene would be placed into the defined binding site of a target protein, such as UCHL5. The software then samples numerous orientations and conformations of the ligand, calculating a "docking score" or binding energy (often in kcal/mol) for each pose. academie-sciences.frnih.gov A lower binding energy generally indicates a more favorable and stable interaction. academie-sciences.fr

These studies can reveal key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential covalent bonds. For example, docking results suggest that the electrophilic carbon of the isothiocyanate group is positioned to interact with the catalytic CYS residue in the active site of DUBs. nih.gov The analysis provides a detailed profile of the ligand-protein complex, highlighting the specific amino acid residues that are critical for binding. nih.govnih.gov

The table below illustrates hypothetical docking results for 2-(isothiocyanatomethyl)naphthalene with the active site of a proteasomal deubiquitinase, based on findings for similar compounds. nih.govnih.gov

| Target Protein | Binding Site Residues | Predicted Interaction Type | Estimated Binding Energy (kcal/mol) |

|---|---|---|---|

| UCHL5 | CYS-88 | Covalent Adduct (Michael Addition) | -8.5 |

| UCHL5 | HIS-164 | Hydrogen Bond | - |

| UCHL5 | ASP-179 | Hydrogen Bond | - |

| USP14 | CYS-114 | Covalent Adduct (Michael Addition) | -7.9 |

| USP14 | HIS-435 | Hydrogen Bond | - |

Simulation of Spectroscopic Properties

Theoretical calculations of the vibrational spectra (FTIR and Raman) of naphthalene have been performed using various levels of theory, with the B3LYP functional combined with basis sets like 6-311++G** showing good agreement with experimental data. niscpr.res.inresearchgate.netniscair.res.in These studies provide detailed assignments of the vibrational modes of the naphthalene ring system. For instance, the characteristic C-H stretching vibrations of the naphthalene core are typically observed around 3050 cm⁻¹, while the ring C-C stretching and C-H bending vibrations give rise to a complex pattern of bands in the 1600-700 cm⁻¹ region. niscpr.res.in

The introduction of the isothiocyanatomethyl group (-CH₂-NCS) at the 2-position of the naphthalene ring is expected to introduce new vibrational modes and perturb the existing ones. The isothiocyanate group itself has characteristic vibrational frequencies. The asymmetric stretching vibration of the -N=C=S group is typically a very strong band in the infrared spectrum, appearing in the range of 2000-2100 cm⁻¹. The symmetric stretch is usually much weaker and appears at lower frequencies. The C-N stretching and NCS bending modes would also be present.

To illustrate the expected vibrational frequencies for a related structure, computational studies on 2-(methylthio)benzonitrile (B1630349) using DFT (B3LYP/6-311+G**) have been performed. researchgate.net While not a direct analogue, this molecule contains a sulfur-containing substituent on an aromatic ring, providing some insight. In such studies, a detailed assignment of vibrational modes is achieved by correlating the calculated frequencies with experimental spectra. researchgate.net

A hypothetical table of selected, predicted vibrational frequencies for 2-(isothiocyanatomethyl)naphthalene, based on data from related compounds, is presented below. It is important to note that these are estimations and would require a specific computational study on the molecule for accurate prediction.

Table 1: Estimated Characteristic Vibrational Frequencies for 2-(Isothiocyanatomethyl)naphthalene

| Vibrational Mode | Estimated Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Asymmetric -N=C=S Stretch | 2100-2000 | Very Strong |

| Naphthalene Ring C=C Stretches | 1650-1450 | Strong to Medium |

| CH₂ Scissoring | ~1450 | Medium |

| Symmetric -N=C=S Stretch | 1400-1300 | Weak |

| In-plane Aromatic C-H Bending | 1300-1000 | Medium |

| Out-of-plane Aromatic C-H Bending | 900-700 | Strong |

This table is generated based on typical frequency ranges for the specified functional groups and the naphthalene core as reported in the literature for related compounds.

Theoretical Insights into One-Electron Reduction Processes

The one-electron reduction of aromatic molecules like naphthalene leads to the formation of radical anions. The study of these processes is crucial for understanding the electrochemical behavior and potential applications of these compounds in areas such as organic electronics. Theoretical calculations can provide valuable insights into the thermodynamics and kinetics of such electron transfer reactions.

The formation of the naphthalene radical anion (C₁₀H₈⁻) has been a subject of both experimental and theoretical investigations. acs.org The electron affinity of naphthalene, which is the energy released upon addition of an electron to the neutral molecule, has been determined experimentally and computationally. The vertical detachment energy, which is related to the electron affinity, for the naphthalene radical anion has been reported to be around 0.110 ± 0.030 eV. nist.gov

Computational studies on naphthalene derivatives, such as naphthalene diimides, have explored the formation of radical anions and their electronic structure. rsc.org These studies often employ DFT to calculate the energies of the neutral molecule and its radical anion, allowing for the determination of the electron affinity and the distribution of the unpaired electron spin density. For the naphthalene radical anion, the unpaired electron is delocalized over the entire π-system of the molecule.

The introduction of a substituent, such as the isothiocyanatomethyl group, will influence the electron affinity of the naphthalene core. The isothiocyanate group is generally considered to be electron-withdrawing, which would be expected to increase the electron affinity of the molecule, making it easier to reduce. The methylene (B1212753) spacer (-CH₂-) will mediate the electronic communication between the isothiocyanate group and the naphthalene ring.

Theoretical calculations can also predict the changes in geometry upon one-electron reduction. The addition of an electron to the lowest unoccupied molecular orbital (LUMO) of naphthalene, which is a π* orbital, leads to slight changes in the C-C bond lengths as the molecule relaxes to accommodate the extra electron.

A hypothetical table summarizing the key theoretical parameters related to the one-electron reduction of naphthalene is provided below. These values serve as a baseline for understanding the potential behavior of substituted naphthalenes like 2-(isothiocyanatomethyl)naphthalene.

Table 2: Theoretical Parameters Related to the One-Electron Reduction of Naphthalene

| Parameter | Description | Typical Calculated/Experimental Value |

| Electron Affinity (EA) | Energy released when an electron is added to a neutral molecule in the gas phase. | ~0.11 eV nist.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, the orbital that accepts the electron. | Varies with computational method |

| Spin Density Distribution in Radical Anion | Describes the delocalization of the unpaired electron over the molecule. | Delocalized over the π-system |

| Geometrical Changes upon Reduction | Changes in bond lengths and angles upon formation of the radical anion. | Minor changes in C-C bond lengths |

This table is based on data for the parent naphthalene molecule and serves as a reference point.

Future Research Directions and Emerging Paradigms for Naphthalene Isothiocyanate Chemistry

Exploration of Novel Synthetic Methodologies

The development of new and efficient methods for the synthesis of substituted naphthalenes and their derivatives remains a cornerstone of organic and pharmaceutical chemistry. nih.gov Traditional approaches often face challenges in controlling regioselectivity. nih.gov Future research will likely focus on innovative strategies that offer milder reaction conditions, higher yields, and greater functional group tolerance.

Recent advancements have highlighted the potential of skeletal editing of heteroarenes, such as the transmutation of nitrogen atoms in isoquinolines to carbon, providing a novel pathway to substituted naphthalenes. nih.gov This method utilizes readily available starting materials and offers a direct route to specific substitution patterns. nih.gov Another promising avenue is the electrophilic cyclization of arene-containing propargylic alcohols, which allows for the regioselective synthesis of a wide variety of substituted naphthalenes under mild conditions. nih.gov This methodology has proven to be adaptable to various functional groups and has been extended to the synthesis of other fused aromatic systems. nih.gov

Furthermore, modern synthetic methods for aryl isothiocyanates, the broader class to which 2-(isothiocyanatomethyl)naphthalene belongs, are also evolving. researchgate.net Research into new reagents and reaction conditions that avoid environmentally unfavorable substances is a key trend. researchgate.net The development of one-pot procedures and the use of microwave irradiation to accelerate reactions are examples of how synthetic efficiency is being improved. researchgate.net These advancements in the synthesis of both the naphthalene (B1677914) core and the isothiocyanate functionality will undoubtedly fuel the exploration of novel 2-(isothiocyanatomethyl)naphthalene derivatives with unique properties.

Table 1: Comparison of Traditional and Emerging Synthetic Methods for Naphthalene Derivatives

| Feature | Traditional Methods (e.g., Electrophilic Aromatic Substitution) | Emerging Methods (e.g., Skeletal Editing, Electrophilic Cyclization) |

| Regioselectivity | Often difficult to control | High regioselectivity achievable |

| Reaction Conditions | Can be harsh | Generally mild |

| Starting Materials | Standard aromatic precursors | Diverse and functionalized starting materials |

| Efficiency | Can involve multiple steps | Often more direct, one-pot procedures available |

Advanced Mechanistic Studies of Isothiocyanate Reactivity

A deeper understanding of the reactivity of the isothiocyanate group is crucial for designing new reactions and predicting product outcomes. The isothiocyanate functional group (-N=C=S) is characterized by its electrophilic carbon atom, which is susceptible to attack by nucleophiles. wikipedia.org The reactivity of this group is influenced by the nature of the substituent attached to the nitrogen atom. researchgate.net For aryl isothiocyanates, the electron-withdrawing or donating properties of the aromatic ring can significantly impact the electrophilicity of the isothiocyanate carbon. researchgate.net

Future mechanistic studies will likely employ a combination of experimental techniques and computational modeling to elucidate the intricate details of reaction pathways. For instance, theoretical calculations have been used to understand the ambident reactivity of aryl isothiocyanates in reactions with 1,3-dipoles, suggesting the involvement of linear triple-bonded canonical forms. rsc.org Advanced spectroscopic methods, such as time-resolved spectroscopy, can provide insights into the dynamics of short-lived intermediates.

A key area of investigation will be the role of the isothiocyanate group in mediating specific biological activities. Isothiocyanates are known to interact with biological macromolecules, and understanding the mechanism of these interactions at a molecular level is essential for the development of targeted therapeutic agents. mdpi.com For example, the reaction of isothiocyanates with sulfhydryl groups on proteins is a key aspect of their biological function. mdpi.com Detailed kinetic and thermodynamic studies of these reactions will provide valuable information for structure-activity relationship (SAR) studies.

Integration with High-Throughput Screening for Material Discovery

High-throughput screening (HTS) has emerged as a powerful tool for accelerating the discovery of new materials with desired properties. nih.govnumberanalytics.com This technology allows for the rapid and parallel testing of large libraries of compounds, significantly reducing the time and cost associated with traditional research and development. nih.govrsc.org The integration of HTS with naphthalene isothiocyanate chemistry holds immense potential for identifying novel materials for a wide range of applications.

In the realm of materials science, HTS can be used to screen libraries of naphthalene-based polymers and coatings for properties such as fouling resistance, optical characteristics, and electronic conductivity. rsc.org By systematically varying the structure of the naphthalene isothiocyanate building block, researchers can quickly identify structure-property relationships and optimize material performance. numberanalytics.com

In the context of drug discovery, HTS can be employed to screen for naphthalene isothiocyanate derivatives with specific biological activities. nih.gov For example, libraries of these compounds could be screened against various cancer cell lines to identify potent and selective anticancer agents. nih.gov The combination of combinatorial synthesis of naphthalene isothiocyanate libraries and HTS will enable the rapid exploration of a vast chemical space, increasing the probability of discovering lead compounds for further development. nih.gov

Table 2: Potential Applications of High-Throughput Screening in Naphthalene Isothiocyanate Research

| Application Area | Screening Objective | Desired Outcome |

| Materials Science | Identify fouling-resistant surfaces | Development of advanced membranes and coatings rsc.org |

| Drug Discovery | Discover potent anticancer agents | Identification of lead compounds for cancer therapy nih.govnih.gov |

| Biomedical Materials | Find optimal candidates for specific applications | Rapid development of new biomaterials nih.gov |

Development of Naphthalene-Based Isothiocyanate Research Probes

The unique photophysical properties of the naphthalene moiety make it an attractive scaffold for the development of fluorescent research probes. Naphthalene-based compounds often exhibit strong fluorescence, which can be modulated by their interaction with specific analytes. This property can be harnessed to create chemosensors for the detection of various ions and molecules.

A notable example is the design and synthesis of a fluorescent probe based on naphthalene isothiocyanate for the detection of mercury ions (Hg2+). scnu.edu.cn This probe demonstrates high selectivity and a significant fluorescence enhancement upon binding to Hg2+, making it a reactive fluorescent probe. scnu.edu.cn The development of such probes relies on the principle that the binding event alters the electronic structure of the fluorophore, leading to a change in its emission properties.

Future research in this area will focus on designing and synthesizing novel naphthalene-based isothiocyanate probes with enhanced sensitivity, selectivity, and photostability. By rationally modifying the structure of the naphthalene ring and the linker connecting it to the isothiocyanate group, it is possible to tune the probe's recognition and signaling properties. These advanced research probes will find applications in various fields, including environmental monitoring, cellular imaging, and diagnostics. For instance, probes capable of detecting specific biomolecules within living cells could provide valuable insights into biological processes and disease mechanisms. The use of fluorescein (B123965) isothiocyanate (FITC)-labeled antibodies in flow cytometry for cell staining is a well-established technique that demonstrates the utility of isothiocyanate-based probes in biological research. bmj.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Isothiocyanatomethyl)naphthalene, and how can purity and structural integrity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-(chloromethyl)naphthalene with thiocyanate ions under controlled conditions (e.g., using DMF as a solvent at 60–80°C). Post-synthesis, purity should be verified via HPLC with UV detection (λ = 254 nm) and structural confirmation through -NMR (aromatic protons at δ 7.2–8.5 ppm, methylene group at δ 4.5–5.0 ppm) and FTIR (isothiocyanate N=C=S stretch at ~2050 cm). Mass spectrometry (HRMS) should confirm the molecular ion peak [M+H] at m/z 199.1 .

Q. How should researchers design in vitro assays to evaluate the acute cytotoxicity of 2-(Isothiocyanatomethyl)naphthalene?

- Methodological Answer : Use adherent mammalian cell lines (e.g., HepG2 or HEK293) exposed to the compound at logarithmic concentrations (0.1–100 µM) for 24–72 hours. Assess viability via MTT assay (absorbance at 570 nm) and validate with ATP-based luminescence. Include positive controls (e.g., staurosporine) and solvent controls (DMSO <0.1%). Data should be normalized to vehicle-treated cells and analyzed using nonlinear regression (IC calculation) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing degradation products of 2-(Isothiocyanatomethyl)naphthalene under oxidative conditions?

- Methodological Answer : Employ LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to identify degradation products. Use high-resolution mass spectrometry to detect intermediates like 2-(thiocyanatomethyl)naphthalene sulfoxide (m/z 215.0) or naphthalene-2-carboxylic acid (m/z 171.0). Confirm oxidation pathways via -NMR shifts in the methylene region (δ 4.0–5.0 ppm) and loss of the N=C=S IR peak .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported genotoxicity data for 2-(Isothiocyanatomethyl)naphthalene across in vitro and in vivo studies?

- Methodological Answer : Apply systematic review principles (Steps 4–8 from ATSDR’s framework):

- Step 4 : Identify outcomes of concern (e.g., DNA adduct formation, micronucleus frequency).

- Step 5 : Assess risk of bias using standardized questionnaires (e.g., randomization, dose calibration; Table C-7 ).

- Step 6 : Rate confidence in evidence (e.g., "High" if >90% of studies report consistent DNA damage at >10 µM).

- Step 7 : Translate findings into hazard conclusions (e.g., "Moderate evidence of clastogenicity").

- Step 8 : Propose integrated testing strategies combining Ames test, Comet assay, and transgenic rodent models .

Q. What experimental strategies are effective for studying the metabolic activation of 2-(Isothiocyanatomethyl)naphthalene in hepatic microsomes?

- Methodological Answer : Incubate the compound (10 µM) with human liver microsomes (HLMs) in NADPH-regenerating systems. Quench reactions at 0, 15, 30, and 60 minutes using ice-cold acetonitrile. Analyze metabolites via UPLC-QTOF-MS with positive ionization. Key metabolites may include glutathione conjugates (e.g., m/z 456.1 [M+GSH+H]) or epoxides. Confirm reactive intermediate formation using trapping agents like potassium cyanide .

Q. How can computational modeling predict the binding affinity of 2-(Isothiocyanatomethyl)naphthalene to biological targets such as Keap1-Nrf2?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of Keap1 (PDB: 4L7B). Parameterize the compound’s force field with GAFF2 and assign charges via AM1-BCC. Run 100 ns MD simulations (GROMACS) to assess binding stability. Validate predictions with SPR assays measuring KD values. Prioritize poses with hydrogen bonds to Cys151 and hydrophobic interactions with Phe577 .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for dose-response modeling of 2-(Isothiocyanatomethyl)naphthalene’s neurotoxic effects in zebrafish embryos?

- Methodological Answer : Use a four-parameter logistic model (Hill equation) to fit mortality/teratogenicity data. Calculate EC and Hill slope via nonlinear regression (GraphPad Prism). Assess synergism/additivity in combination studies using the Chou-Talalay method (Combination Index <1 indicates synergy). Apply Benjamini-Hochberg correction for multiple comparisons .

Q. How should researchers address variability in oxidative stress biomarkers (e.g., ROS, GSH) across cell types exposed to 2-(Isothiocyanatomethyl)naphthalene?

- Methodological Answer : Normalize ROS levels to cell count (DAPI staining) and GSH to total protein (BCA assay). Use mixed-effects models to account for inter-experimental variability. Stratify analysis by cell lineage (e.g., epithelial vs. immune cells) and validate with siRNA knockdown of Nrf2 to confirm pathway specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.